N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5O/c1-8-5-9(16(3)13-8)6-12-10-7-15(2)14-11(10)17-4/h5,7,12H,6H2,1-4H3 |
InChI Key |
ORQCGKXSKGLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2OC)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic displacement of halogenated intermediates represents a foundational method. For example, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can react with 3-methoxy-1-methyl-1H-pyrazol-4-amine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. This method mirrors the alkylation strategies observed in pyrazole acetamide syntheses.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 58 |
| Acetonitrile | Et₃N | 60 | 18 | 42 |
The lower yield in acetonitrile (42%) underscores the importance of polar aprotic solvents in facilitating SN2 mechanisms.
Reductive Amination Method
Reductive amination between 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 3-methoxy-1-methyl-1H-pyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature achieves moderate yields. This approach, analogous to Mannich base formations in pyrazolone derivatives, avoids harsh conditions but requires precise stoichiometry.
Key Optimization Parameters :
Copper-Catalyzed Coupling Reactions
Copper(I) iodide-mediated coupling of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole with 3-methoxy-1-methyl-1H-pyrazol-4-amine in toluene at 110°C yields 78% product. This method, inspired by continuous-flow pyrazole syntheses, employs N,N′-dimethylethylenediamine (DMEDA) as a ligand to stabilize the catalytic cycle.
Mechanistic Insights :
-
Oxidative addition of Cu(I) to the C–Br bond generates a reactive intermediate.
-
Transmetalation and reductive elimination yield the desired C–N bond.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (MeOH) favor reductive amination by stabilizing intermediates via hydrogen bonding.
Temperature and Catalytic Load
Elevated temperatures (80–110°C) improve reaction rates but risk decomposition. A catalytic load of 5 mol% CuI optimizes cost and efficiency in coupling reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
-
Absorption at 3225 cm⁻¹ corresponds to N–H stretching, while 1646 cm⁻¹ confirms C=N bonds in the pyrazole rings.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 58 | 95 | Moderate |
| Reductive Amination | 65 | 92 | High |
| Copper Catalysis | 78 | 98 | Low |
Copper catalysis offers the highest yield and purity but requires specialized equipment, limiting industrial scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole alcohols.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit specific enzymes by forming stable complexes, thereby altering metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related pyrazole derivatives are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues
*Calculated molecular weight based on formula C₁₁H₁₇N₅O.
Pharmacological Relevance
- Its dual pyrazole system may mimic ATP-binding sites in kinases, similar to elexacaftor’s sulfonamide-pyrazole motif in CFTR modulation .
- Fluorinated Analogues (): Fluorine atoms increase metabolic stability and membrane permeability, making them superior in vivo candidates compared to non-fluorinated derivatives .
- SIJ1278 : The trifluoromethyl group and extended π-system enhance binding affinity to BRAF mutants, a feature absent in the target compound .
Physicochemical Properties
| Property | Target Compound | N,1,3-Trimethyl-1H-pyrazol-5-amine (15) | SIJ1278 |
|---|---|---|---|
| Polarity | Moderate (methoxy group) | Low (no polar substituents) | Low (CF₃ group hydrophobic) |
| Solubility | Likely aqueous-soluble | Poor in water | Lipid-soluble |
| Steric Hindrance | High (dual pyrazole rings) | Low | Moderate (bulky benzamide) |
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C11H17ClFN5O
- Molecular Weight : 289.74 g/mol
- CAS Number : 1856049-73-4
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promise in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
Anti-inflammatory Activity
Pyrazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary results suggest that this compound exhibits significant inhibition of COX activity, leading to reduced inflammatory markers in vitro .
The proposed mechanism of action for the anticancer activity includes:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering apoptotic pathways, leading to programmed cell death.
- Inhibition of Tumor Growth Factors : Targeting specific growth factors involved in tumor proliferation .
Data Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| Anticancer | A549 | 0.39 | |
| Anticancer | HepG2 | 0.07 | |
| Anti-inflammatory | COX Inhibition | Significant |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through mitochondrial pathways, significantly reducing cell viability.
- A549 Cell Line Evaluation : Another research focused on A549 cells revealed that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis markers.
Q & A
Q. Optimization Factors :
How is the compound characterized structurally, and what role does crystallography play?
Basic Question
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
- Crystallography : SHELXL (SHELX suite) refines crystal structures using high-resolution X-ray data. Key parameters:
How do structural modifications influence biological activity?
Advanced Question
QSAR studies highlight that substituent position and electronic properties modulate target interactions. Example comparisons:
| Compound | Substituent | Biological Activity |
|---|---|---|
| Target Compound | 3-Methoxy, 1,3-dimethyl | High receptor affinity (hypothetical) |
| Analog 1 | 5-Fluoro, 1-ethyl | Reduced activity (steric hindrance) |
| Analog 2 | 2-Methoxy | Altered binding kinetics (electronic effects) |
Q. Methodology :
- Docking Simulations : Assess binding modes with enzymes/receptors.
- Assay Variants : Compare IC₅₀ values across cell lines or enzymatic assays to isolate substituent effects .
How can contradictions in reported biological activity data be resolved?
Advanced Question
Discrepancies often arise from:
- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration affecting solubility).
- Structural Variants : Undocumented impurities or isomerization during synthesis .
Q. Resolution Strategy :
Reproduce Experiments : Use standardized protocols (e.g., OECD guidelines).
Control Batch Analysis : LC-MS to verify compound purity (>98%) .
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
What computational methods are used to predict interactions with biological targets?
Advanced Question
- Molecular Dynamics (MD) : Simulates binding stability over time (e.g., 100 ns trajectories in GROMACS).
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
How do hydrogen-bonding networks affect crystallographic packing?
Advanced Question
Hydrogen bonds dictate crystal lattice stability. For pyrazole derivatives:
Q. Example :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O | 2.95 | 158 |
| C-H···π | 3.10 | 145 |
What are best practices for resolving crystal structures with twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
